2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine
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Overview
Description
2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine typically involves the condensation of appropriate pyrazole derivatives with formamide or other suitable reagents. One common method includes the cyclization of 3-amino-1H-pyrazole with 2,4-pentanedione under acidic conditions, followed by methylation at the 2 and 7 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine
- 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness: 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 2 and 7 positions can affect the compound’s ability to interact with biological targets and its overall stability .
Properties
IUPAC Name |
2,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-4-10-8-7(9)6(2)11-12(5)8/h3-4H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFODCLPFHVZDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=C(C(=NN12)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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